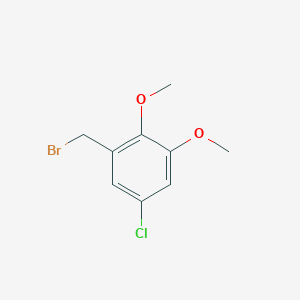
2-(2,3-Dimethylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2,3-dimethylphenyl group. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenyl)oxirane typically involves the epoxidation of 2,3-dimethylstyrene. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dimethylphenyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy compounds.
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Substitution: The oxirane ring can undergo substitution reactions with nucleophiles, resulting in the formation of substituted alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, peracids.
Catalysts: Acid or base catalysts, metal catalysts.
Major Products:
β-Hydroxy compounds: Formed through ring-opening reactions.
Diols: Formed through oxidation reactions.
Substituted alcohols: Formed through substitution reactions
Applications De Recherche Scientifique
2-(2,3-Dimethylphenyl)oxirane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethylphenyl)oxirane primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The reaction mechanism often follows an S_N2 pathway, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the cleavage of the C-O bond and formation of a new C-N or C-O bond .
Comparaison Avec Des Composés Similaires
2,3-Dimethyloxirane: Similar in structure but lacks the phenyl group, making it less sterically hindered and more reactive.
2-(3,5-Dimethylphenyl)oxirane: Similar structure with different methyl group positions, affecting its reactivity and steric properties.
cis-2,3-Dimethyloxirane: A stereoisomer with different spatial arrangement, leading to different reactivity and physical properties.
Uniqueness: 2-(2,3-Dimethylphenyl)oxirane is unique due to the presence of the 2,3-dimethylphenyl group, which provides steric hindrance and influences its reactivity. This makes it a valuable compound for specific synthetic applications where controlled reactivity is required .
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)oxirane |
InChI |
InChI=1S/C10H12O/c1-7-4-3-5-9(8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3 |
Clé InChI |
PSYNRRAPBNXIKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)

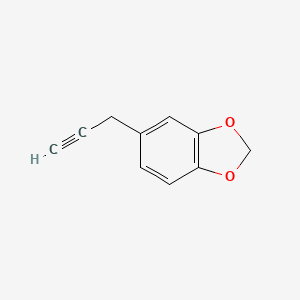
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

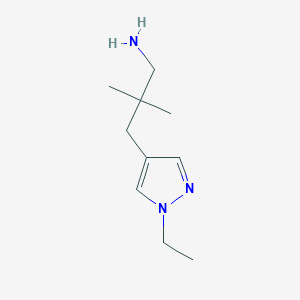
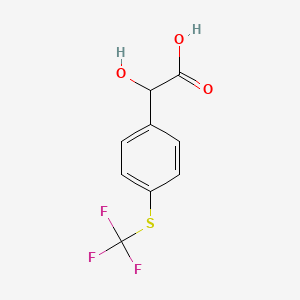
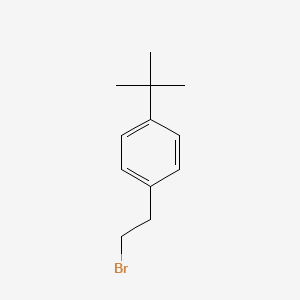
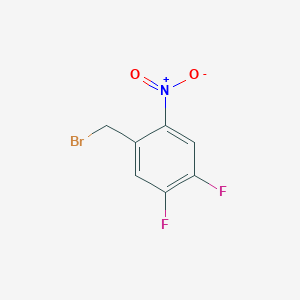
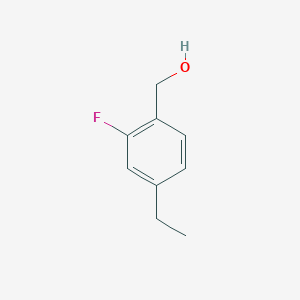
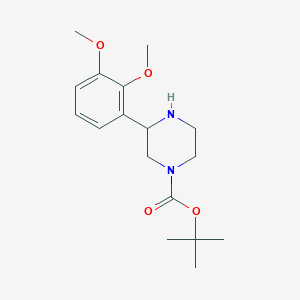
![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
